molecular formula C15H24 B8070417 Germacrene D

Germacrene D

Cat. No.: B8070417
M. Wt: 204.35 g/mol
InChI Key: GAIBLDCXCZKKJE-ACWLMNNXSA-N
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Description

Germacrene D is a sesquiterpene compound with the molecular formula C₁₅H₂₄ and a molecular weight of 204.3511 . . This compound is notable for its unique structure, which includes a cyclodecadiene ring with isopropyl and methylene substituents.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Germacrene D typically involves the cyclization of suitable precursors under specific conditions. One common method involves the use of a Diels-Alder reaction followed by dehydrogenation to form the cyclodecadiene ring . The reaction conditions often include the use of catalysts such as palladium or platinum and temperatures ranging from 50°C to 250°C .

Industrial Production Methods: Industrial production of this compound may involve the extraction from natural sources, such as essential oils of plants like Cymbopogon nardus and Artemisia annua . The extraction process typically involves steam distillation followed by purification using chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions: Germacrene D undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: m-Chloroperbenzoic acid, osmium tetroxide, temperatures around 0-25°C.

    Reduction: Hydrogen gas, palladium on carbon, room temperature to 50°C.

    Substitution: Bromine, nitric acid, temperatures around 0-25°C.

Major Products:

    Oxidation: Epoxides, hydroxylated derivatives.

    Reduction: Saturated hydrocarbons.

    Substitution: Halogenated or nitro-substituted derivatives.

Mechanism of Action

The mechanism of action of Germacrene D involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

  • Germacrene A
  • Germacrene B
  • Germacrene C
  • Germacrene D

Comparison: this compound is unique due to its specific stereochemistry and the presence of both isopropyl and methylene substituents on the cyclodecadiene ring . This structural uniqueness contributes to its distinct chemical reactivity and biological activities compared to other germacrene compounds.

Properties

IUPAC Name

(1Z,6Z,8S)-1-methyl-5-methylidene-8-propan-2-ylcyclodeca-1,6-diene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24/c1-12(2)15-10-8-13(3)6-5-7-14(4)9-11-15/h7-8,10,12,15H,3,5-6,9,11H2,1-2,4H3/b10-8-,14-7-/t15-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAIBLDCXCZKKJE-ACWLMNNXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCCC(=C)C=CC(CC1)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C/1=C/CCC(=C)/C=C\[C@@H](CC1)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37839-63-7
Record name 1,6-Cyclodecadiene, 1-methyl-5-methylene-8-(1-methylethyl)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Germacrene D
Reactant of Route 2
Germacrene D
Reactant of Route 3
Germacrene D
Reactant of Route 4
Germacrene D
Reactant of Route 5
Germacrene D
Reactant of Route 6
Germacrene D

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